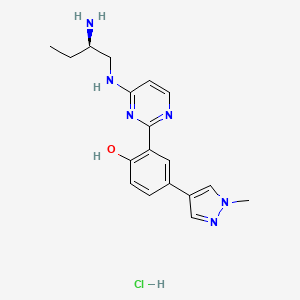

CRT0066101(hydrochloride)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

CRT0066101(hydrochloride) is a potent inhibitor of Protein Kinase D (PKD) isoforms with IC50 values for PKD-1, -2 and -3 = 1, 2.5 and 2 nM, respectively . It has been shown to have anticancer activity . CRT0066101 potently inhibits proliferation of PANC-1 pancreatic cells, and blocks migration and invasion of U87MG glioblastoma cells .

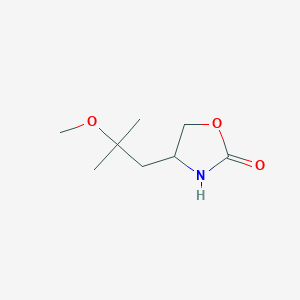

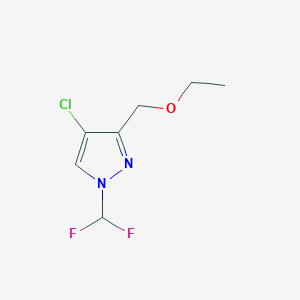

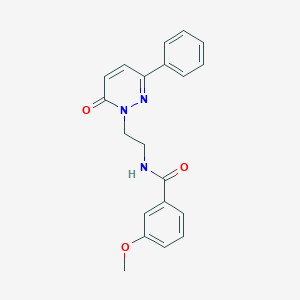

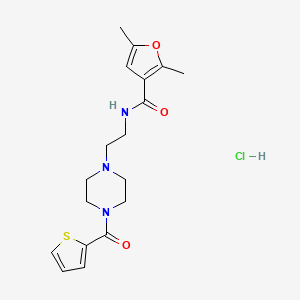

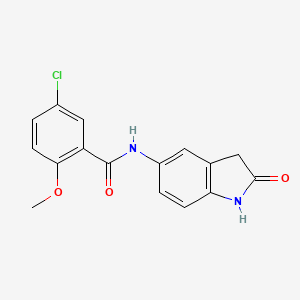

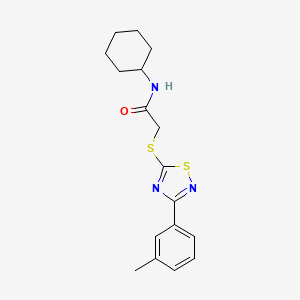

Molecular Structure Analysis

The molecular formula of CRT0066101(hydrochloride) is C18H22N6O . The CAS Number is 956123-34-5 . The molecular weight is 338.41 (free base basis) .

Physical And Chemical Properties Analysis

CRT0066101(hydrochloride) is a white to beige powder . It is soluble in water at 15 mg/mL . The storage temperature is -20°C .

Aplicaciones Científicas De Investigación

Protein Kinase D (PKD) Inhibition

CRT0066101 is a potent inhibitor of PKD isoforms (PKD-1, PKD-2, and PKD-3) with IC50 values of 1 nM, 2.5 nM, and 2 nM, respectively . PKD plays a crucial role in cell signaling, proliferation, and survival. By inhibiting PKD, CRT0066101 modulates downstream pathways, making it a valuable tool for studying PKD-related processes.

Anticancer Activity

Research has shown that CRT0066101 exhibits anticancer properties. It potently inhibits proliferation in PANC-1 pancreatic cancer cells and blocks migration and invasion in U87MG glioblastoma cells . Additionally, CRT0066101 reduces primary tumor growth and metastasis in ER-negative breast cancers . Its potential as an anticancer agent warrants further investigation.

Triple-Negative Breast Cancer (TNBC)

CRT0066101’s role in TNBC remains an area of interest. Investigating its impact on PRKD expression and downstream signaling pathways could reveal insights into TNBC pathogenesis and therapeutic options .

Mecanismo De Acción

Target of Action

CRT0066101(hydrochloride) primarily targets the Protein Kinase D (PKD) family, which consists of three isoforms: PKD1, PKD2, and PKD3 . These isoforms play crucial roles in modulating cell proliferation, survival, invasion, and protein transport .

Mode of Action

CRT0066101(hydrochloride) acts as an inhibitor of these three PKD isoforms, with IC50 values of 1, 2.5, and 2 nM for PKD1, PKD2, and PKD3, respectively . It demonstrates selectivity for PKD over a range of more than 90 protein kinases, including PKCα, PKBα, MEK, ERK, c-Raf, c-Src, and c-Abl .

Biochemical Pathways

The inhibition of PKD activity by CRT0066101(hydrochloride) leads to a decrease in the phosphorylation of many cancer-driving factors, including MYC, MAPK1/3, AKT, YAP, and CDC2 . This modulation of phosphoproteomic pathways explains the effects of CRT0066101(hydrochloride) on various types of cancer, including Triple-Negative Breast Cancer (TNBC) .

Pharmacokinetics

It is known to be orally active , suggesting that it has good bioavailability.

Result of Action

CRT0066101(hydrochloride) has been shown to have anticancer activity. It potently inhibits the proliferation of PANC-1 pancreatic cells, blocks the migration and invasion of U87MG glioblastoma cells , and decreases the growth of primary tumors and metastasis of ER(-) breast cancers . In TNBC, it dramatically inhibits proliferation, increases apoptosis , and suppresses bladder cancer growth by inducing G2/M cell cycle arrest .

Safety and Hazards

Direcciones Futuras

Research on the biological function, small molecule inhibition, and disease relevance of the three known isoforms of protein kinase D, PKD1, PKD2, and PKD3, has entered a mature development stage . In addition to cancer, other unresolved medical needs in cardiovascular, inflammatory, and metabolic diseases would benefit from a renewed focus on potent and selective PKD modulators .

Propiedades

IUPAC Name |

2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O.ClH/c1-3-14(19)10-21-17-6-7-20-18(23-17)15-8-12(4-5-16(15)25)13-9-22-24(2)11-13;/h4-9,11,14,25H,3,10,19H2,1-2H3,(H,20,21,23);1H/t14-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKRZGHHBBHLOQ-PFEQFJNWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CRT0066101(hydrochloride) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chlorophenoxy)-1-(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2532647.png)

![2-(benzylthio)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone](/img/structure/B2532649.png)

![N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2532657.png)

![3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2532658.png)

![2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-eny lacetamide](/img/structure/B2532661.png)